

The Pharmacokinetics and Toxicity of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-hydroxybutanoic acid

Cat. No.: B081808

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Introduction

4-Amino-2-hydroxybutanoic acid, also known as GABOB, is a naturally occurring derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a structural analog of GABA, GABOB has garnered scientific interest for its potential therapeutic applications, particularly in the realm of neurological disorders. Unlike GABA, GABOB demonstrates an ability to cross the blood-brain barrier, making it a more viable candidate for centrally acting therapies. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and toxicity of **4-Amino-2-hydroxybutanoic acid**, presenting key data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of **4-Amino-2-hydroxybutanoic acid** has been primarily investigated in preclinical animal models, with key studies conducted in rats. These studies have elucidated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Absorption

Following oral administration in rats, **4-Amino-2-hydroxybutanoic acid** is well absorbed from the gastrointestinal tract.

Distribution

Upon entering systemic circulation, GABOB distributes to various tissues. The highest concentrations of the compound have been observed in the liver and kidneys. Importantly, studies have confirmed its ability to penetrate the central nervous system.

Metabolism

The metabolic fate of **4-Amino-2-hydroxybutanoic acid** is closely linked to the metabolism of GABA. The primary proposed metabolic pathway is the GABA shunt. In this pathway, it is hypothesized that GABOB can be converted to succinic semialdehyde, which then enters the Krebs cycle.

Excretion

The primary route of elimination for **4-Amino-2-hydroxybutanoic acid** and its metabolites is through renal excretion into the urine. A smaller fraction is eliminated through the feces.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for **4-Amino-2-hydroxybutanoic acid** from a study in rats.

Parameter	Route of Administration	Dose	Value	Species
Urinary Excretion	Oral	50 mg/kg	~26.5% of dose in 6 days	Rat
Intravenous	50 mg/kg	~10.15% of dose in 6 days	Rat	
Fecal Excretion	Oral	50 mg/kg	~1.6% of dose in 6 days	Rat
Intravenous	50 mg/kg	~1.75% of dose in 6 days	Rat	

Toxicity

Comprehensive toxicological data specifically for **4-Amino-2-hydroxybutanoic acid** is limited in publicly available literature. No definitive oral LD50 value has been established. However, information from Safety Data Sheets (SDS) and studies on the parent compound, GABA, and its analogs provide some insight into its potential toxicity.

Acute Toxicity

Specific acute toxicity studies determining the LD50 of **4-Amino-2-hydroxybutanoic acid** are not readily available. Safety Data Sheets indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Ingestion of related compounds like gamma-hydroxybutyrate (GHB) can lead to a range of central nervous system effects, including drowsiness, dizziness, and in severe cases, coma and respiratory depression[3][4].

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for **4-Amino-2-hydroxybutanoic acid** were identified. However, studies on GABA in rats have shown it to be well-tolerated at high doses over extended periods. For example, a 13-week study in Sprague-Dawley rats with oral gavage administration of GABA at doses up to 2500 mg/kg body weight per day did not result in any substance-related mortality or significant toxicological changes[5][6]. Another GABA analog, vigabatrin, has been associated with intramyelinic edema in the brain of rats and dogs after chronic administration at high doses[7].

Genotoxicity

No specific genotoxicity studies for **4-Amino-2-hydroxybutanoic acid** were found in the reviewed literature.

The following table summarizes the available safety information for **4-Amino-2-hydroxybutanoic acid**.

Toxicity Endpoint	Observation	Source
Skin Irritation	May cause skin irritation	[1] [2]
Eye Irritation	May cause serious eye irritation	[1] [2]
Respiratory Irritation	May cause respiratory irritation	[1] [2]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **4-Amino-2-hydroxybutanoic acid** are not fully available in a single source. The following represents a synthesized, detailed methodology based on standard practices for similar compounds in rodent models.

Pharmacokinetic Study in Rats

1. Animals:

- Male Sprague-Dawley rats (200-250 g) are used.
- Animals are housed in a controlled environment (12-hour light/dark cycle, $22 \pm 2^{\circ}\text{C}$, $50 \pm 10\%$ humidity) with ad libitum access to food and water.
- For intravenous studies, rats are often cannulated in the jugular vein for blood sampling[\[8\]](#).

2. Drug Administration:

- Oral Administration: A specific dose of **4-Amino-2-hydroxybutanoic acid** (e.g., 50 mg/kg) is dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage using a ball-tipped feeding needle. The volume administered is typically 1-2 mL/kg[\[9\]](#)[\[10\]](#).
- Intravenous Administration: A specific dose of **4-Amino-2-hydroxybutanoic acid** is dissolved in sterile saline and administered as a bolus injection into the tail vein or via a jugular vein cannula over a short period[\[11\]](#).

3. Sample Collection:

- **Blood:** Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose into heparinized tubes[8]. Plasma is separated by centrifugation and stored at -80°C until analysis.
- **Brain Tissue:** At the end of the study, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized in a suitable buffer[12][13]. The homogenates are then processed and stored at -80°C.
- **Urine and Feces:** Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 6 days). The total volume of urine and weight of feces are recorded.

4. Sample Analysis:

- **Sample Preparation:** Plasma and brain homogenate samples typically undergo protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation to remove precipitated proteins[13].
- **Analytical Method:** The concentration of **4-Amino-2-hydroxybutanoic acid** in the prepared samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity[12][13][14][15]. A stable isotope-labeled internal standard is often used to ensure accuracy.

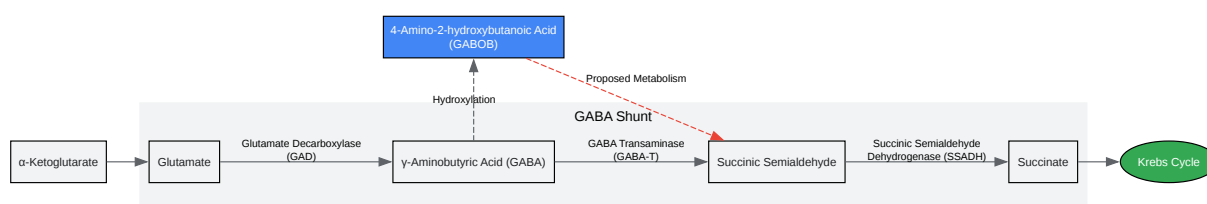
5. Pharmacokinetic Analysis:

- Pharmacokinetic parameters such as maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), area under the plasma concentration-time curve (AUC), elimination half-life (t_{1/2}), clearance (CL), and volume of distribution (V_d) are calculated from the plasma concentration-time data using non-compartmental analysis software[8].

Visualizations

Metabolic Pathway

The metabolism of **4-Amino-2-hydroxybutanoic acid** is believed to be closely linked to the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle.

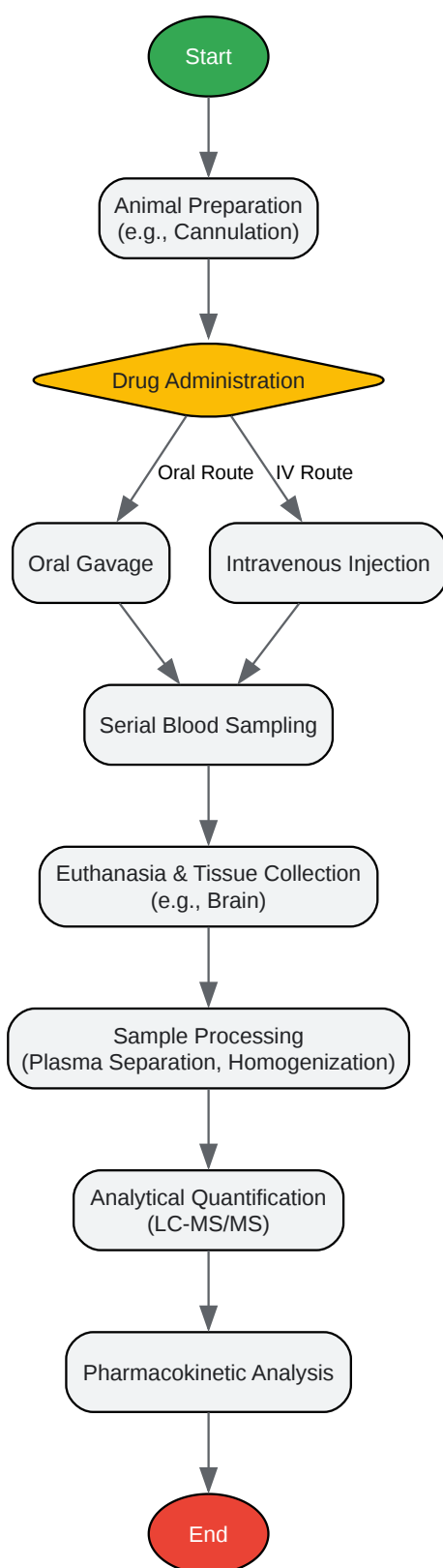


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Caption: Proposed metabolic pathway of **4-Amino-2-hydroxybutanoic acid** via the GABA shunt.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of **4-Amino-2-hydroxybutanoic acid** in rats.



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Caption: Experimental workflow for a rodent pharmacokinetic study.

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